

Application Notes: Synthesis of Disperse Yellow 7 via Diazo Coupling

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Compound of Interest

Compound Name: Disperse Yellow 7

Cat. No.: B1209440

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Introduction

Disperse Yellow 7, also identified by the Colour Index number C.I. 26090, is a monoazo dye used for coloring synthetic fibers such as polyester, acetate, and nylon.^{[1][2]} Its characteristic yellow color is due to the presence of an azo group (-N=N-), which acts as a chromophore.^[2]^[3] The synthesis of **Disperse Yellow 7** is a classic example of an electrophilic aromatic substitution reaction known as diazo coupling.^{[1][4]} This process involves two main stages: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an activated aromatic compound, in this case, a phenol.^[1]

The overall reaction involves the diazotization of 4-(phenyldiazenyl)benzenamine and its subsequent coupling with o-cresol in an alkaline medium to yield the final dye product.^{[1][3][5]}

Data Presentation: Reactant Quantities and Conditions

The following table summarizes the representative molar quantities and critical reaction conditions for the laboratory-scale synthesis of **Disperse Yellow 7**.

Parameter	Value	Notes
Diazotization Stage		
4-(Phenyldiazenyl)benzenamine	0.05 mol	Starting amine
Concentrated Hydrochloric Acid	15 mL	To form the amine salt and react with NaNO ₂
Sodium Nitrite (NaNO ₂)	0.052 mol	Diazotizing agent; a slight excess ensures complete reaction
Reaction Temperature	0-5 °C	Critical for the stability of the diazonium salt[3]
Reaction Time	~30 minutes	For complete formation of the diazonium salt[3]
Azo Coupling Stage		
o-Cresol	0.05 mol	Coupling component
Sodium Hydroxide (NaOH)	0.05 mol	To dissolve o-cresol and maintain alkaline conditions
Reaction Temperature	0-10 °C	To control the coupling reaction rate
Reaction Time	1-2 hours	To ensure complete coupling[3]

Experimental Protocol

This protocol details the laboratory procedure for synthesizing **Disperse Yellow 7**. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

- 4-(Phenyldiazenyl)benzenamine

- o-Cresol
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ice
- Ethanol or Acetic Acid (for recrystallization)

Equipment:

- 250 mL and 500 mL Beakers
- Magnetic Stirrer and Stir Bar
- Ice Bath
- Thermometer
- Dropping Funnel
- Vacuum Filtration Apparatus (Büchner funnel, filter flask)
- Filter Paper

Procedure:

Part 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

- In a 250 mL beaker, prepare a solution of 4-(phenyldiazenyl)benzenamine (e.g., 0.05 mol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 25 mL).^[1]
- Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. The amine hydrochloride may precipitate, which is normal.^[1]

- In a separate small beaker, dissolve sodium nitrite (e.g., 0.052 mol) in a minimal amount of cold water (e.g., 15 mL).[1]
- Slowly add the chilled sodium nitrite solution dropwise to the cold amine hydrochloride suspension.[3] It is crucial to maintain the reaction temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[3]
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction goes to completion.[3] The resulting clear solution contains the diazonium salt and is used immediately in the next step.

Part 2: Azo Coupling with o-Cresol

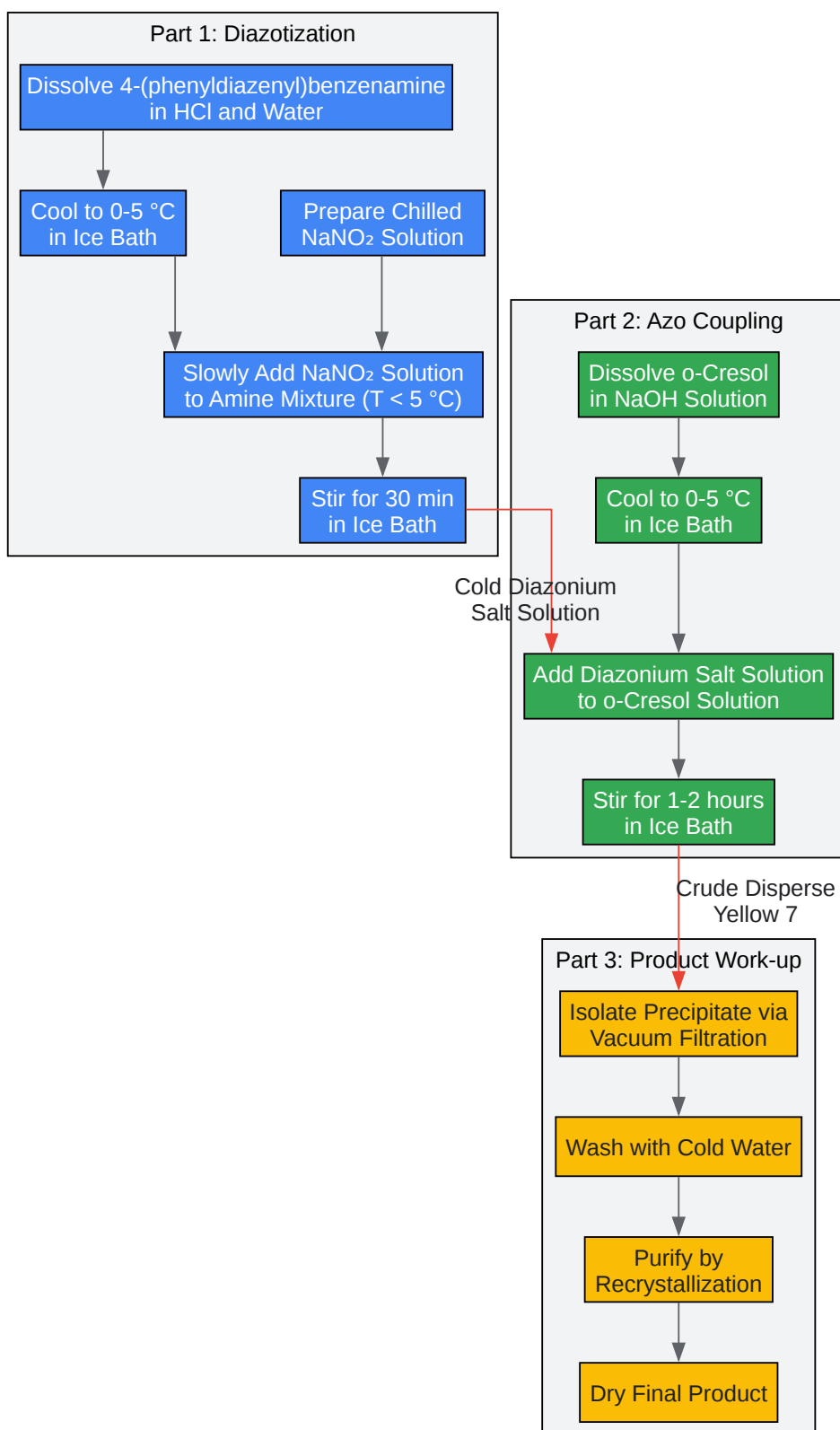
- In a separate 500 mL beaker, dissolve o-cresol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.05 mol in 50 mL of water).[1]
- Cool this alkaline solution to 0-5 °C in an ice bath.[3]
- With vigorous stirring, slowly add the previously prepared cold diazonium salt solution to the cold alkaline o-cresol solution.[1][3]
- A colored precipitate of **Disperse Yellow 7** should form immediately.[3]
- Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.[1]

Part 3: Isolation and Purification

- Isolate the crude **Disperse Yellow 7** precipitate by vacuum filtration using a Büchner funnel.[3]
- Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.[3]
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to achieve higher purity.[3]
- Dry the purified product in a vacuum oven at an appropriate temperature.

Characterization: The identity and purity of the synthesized **Disperse Yellow 7** can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).^[3]

Visualizations



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